(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is a synthetic organic compound that features a quinazolinone core and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of a suitable aromatic precursor.
Formation of the Enenitrile Moiety: The final step involves the condensation of the quinazolinone derivative with a nitrophenyl-substituted aldehyde or ketone under basic conditions to form the enenitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation: The enenitrile moiety can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted quinazolinone derivatives.
Oxidation: Formation of oxidized enenitrile derivatives.
Scientific Research Applications
(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Materials Science: Possible applications in the development of organic semiconductors and other advanced materials.
Biological Studies: Use as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile depends on its specific application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors involved in disease pathways.
Biological Studies: It can interact with proteins or nucleic acids to modulate their function.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups attached to different cores.
Uniqueness
(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile is unique due to the combination of its quinazolinone core and nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N4O3/c18-10-12(9-11-5-7-13(8-6-11)21(23)24)16-19-15-4-2-1-3-14(15)17(22)20-16/h1-9H,(H,19,20,22)/b12-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYAMPGNUJRVLX-FMIVXFBMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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